Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate
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Overview
Description
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate: is an organic compound belonging to the class of nicotinates, which are derivatives of nicotinic acid This compound is characterized by the presence of an ethyl ester group, a benzyloxy group, a hydroxyl group, and a methyl group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-6-methylnicotinic acid.
Esterification: The carboxylic acid group of 4-hydroxy-6-methylnicotinic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-hydroxy-6-methylnicotinate.
Benzylation: The hydroxyl group at the 2-position is then protected by benzylation. This step involves the reaction of ethyl 4-hydroxy-6-methylnicotinate with benzyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and reduce by-products.
Purification Techniques: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Benzyl bromide in the presence of potassium carbonate in acetone.
Major Products
Oxidation: Ethyl 2-(benzyloxy)-4-oxo-6-methylnicotinate.
Reduction: Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinol.
Substitution: Ethyl 2-(substituted)-4-hydroxy-6-methylnicotinate.
Scientific Research Applications
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 2-(benzyloxy)-4-hydroxy-6-methylnicotinate can be compared with other nicotinic acid derivatives:
Ethyl 4-hydroxy-6-methylnicotinate: Lacks the benzyloxy group, which may result in different solubility and reactivity profiles.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its reactivity and biological activity.
Ethyl 2-(benzyloxy)-4-hydroxy-3-methylnicotinate: Positional isomer with the methyl group at the 3-position, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-methyl-4-oxo-2-phenylmethoxy-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-20-16(19)14-13(18)9-11(2)17-15(14)21-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHPMEYQIOQJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=CC1=O)C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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